Decyl 3-aminobut-2-enoate

CAS No.: 52937-92-5

Cat. No.: VC19610540

Molecular Formula: C14H27NO2

Molecular Weight: 241.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52937-92-5 |

|---|---|

| Molecular Formula | C14H27NO2 |

| Molecular Weight | 241.37 g/mol |

| IUPAC Name | decyl 3-aminobut-2-enoate |

| Standard InChI | InChI=1S/C14H27NO2/c1-3-4-5-6-7-8-9-10-11-17-14(16)12-13(2)15/h12H,3-11,15H2,1-2H3 |

| Standard InChI Key | IJBRUUXJLQCDOJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCOC(=O)C=C(C)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

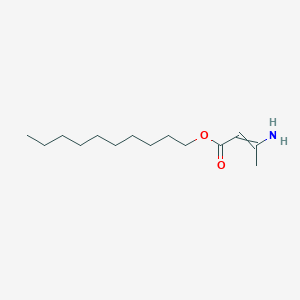

Decyl 3-aminobut-2-enoate, systematically named decyl (Z)-3-aminobut-2-enoate, belongs to the class of enamine esters. Its structure comprises a 10-carbon decyl chain esterified to the carboxyl group of 3-aminobut-2-enoic acid, with a conjugated double bond between carbons 2 and 3 (Figure 1) . The Z configuration indicates that the higher-priority groups (the amino and ester substituents) are on the same side of the double bond .

Molecular Formula:

Molecular Weight: 241.37 g/mol

IUPAC Name: Decyl (Z)-3-aminobut-2-enoate

Synonyms: Decyl 3-aminocrotonate, SCHEMBL9434472, DB-187060

Synthesis and Reaction Pathways

Synthetic Routes

While no direct synthesis protocol for decyl 3-aminobut-2-enoate is documented, analogous esters suggest two plausible pathways:

-

Esterification of 3-Aminobut-2-enoic Acid: Reacting 3-aminobut-2-enoic acid with decanol under acidic catalysis (e.g., ) or using coupling agents like dicyclohexylcarbodiimide (DCC) .

-

Amination of Decyl Crotonate: Introducing an amino group to decyl crotonate via nucleophilic substitution or condensation with ammonia derivatives.

The isopropyl analog (CAS 14205-46-0) is synthesized at temperatures between 60–80°C, yielding a product with a melting point of 19–23°C . Similar conditions may apply to the decyl derivative, though the longer alkyl chain could necessitate elevated temperatures or prolonged reaction times.

Physicochemical Properties

Thermal Stability and Phase Behavior

The decyl chain imparts significant hydrophobicity, likely resulting in a melting point below room temperature (inferred from the isopropyl analog’s 19–23°C melting point) . The boiling point is estimated to exceed 250°C, comparable to isopropyl 3-aminobut-2-enoate (254.3°C at 760 mmHg) . Differential scanning calorimetry (DSC) would provide precise phase transition data, but such studies are absent in the literature.

Solubility and Partitioning

Decyl 3-aminobut-2-enoate is expected to exhibit limited water solubility due to its long alkyl chain. The logP value of 4.62 for undecyl 3-aminobut-2-enoate suggests that the decyl derivative will partition preferentially into nonpolar solvents like hexane or chloroform.

Spectroscopic Properties

-

Infrared (IR) Spectroscopy: Stretching vibrations for the ester carbonyl (1740 cm) and enamine C=N (1650 cm) are anticipated.

-

UV-Vis Spectroscopy: Conjugation between the amino and ester groups may result in absorption maxima in the 250–300 nm range.

Applications in Prebiotic Chemistry and Material Science

Membrane Formation and Vesicle Assembly

Amino acid decyl esters, such as alanine decyl ester, spontaneously form membranes in aqueous environments, mimicking primitive cellular structures . Decyl 3-aminobut-2-enoate’s amphiphilic nature suggests similar behavior, with potential applications in protocell research. Microscopy studies of analogous compounds reveal uniform vesicle structures with diameters of 0.5–5 μm .

Surfactant and Emulsifying Agents

The compound’s dual hydrophilic (amino-enoate) and hydrophobic (decyl) regions make it a candidate for nonionic surfactants. Critical micelle concentration (CMC) values would need empirical determination but are likely lower than those of shorter-chain esters .

Organic Synthesis Intermediate

Enamine esters serve as versatile intermediates in heterocyclic synthesis. For example, ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate participates in cyclization reactions to form quinoline derivatives. Decyl 3-aminobut-2-enoate could analogously act as a precursor for nitrogen-containing heterocycles.

Future Research Directions

Optimization of Synthesis Protocols

Developing high-yield, scalable methods for decyl 3-aminobut-2-enoate synthesis is critical. Microwave-assisted esterification or enzymatic catalysis could enhance efficiency while minimizing side reactions .

Biophysical and Pharmacological Studies

-

Membrane Dynamics: Investigating the compound’s ability to stabilize lipid bilayers using fluorescence microscopy and dynamic light scattering.

-

Bioactivity Screening: Assessing antimicrobial or anticancer properties, given the known bioactivity of enamine derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume